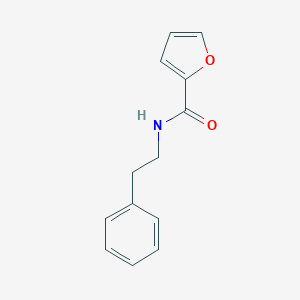![molecular formula C20H20N4O4S B472919 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide CAS No. 113012-37-6](/img/structure/B472919.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide works by inhibiting the activity of several protein kinases, including BTK, FLT3, and JAK3. BTK is a key regulator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia. JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukin-2, interleukin-4, and interleukin-7. By inhibiting the activity of these protein kinases, this compound disrupts the signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate the immune system by inhibiting the activation of B-cells and T-cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is that it has shown potent antitumor activity in preclinical studies. It has also shown potential for the treatment of autoimmune diseases. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, this compound may have off-target effects that could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential for combination therapy with other anticancer agents or immunomodulatory agents. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection. Finally, more research is needed to understand the potential limitations and off-target effects of this compound.
Métodos De Síntesis
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with p-nitrophenyl sulfonamide. This reaction produces 4,6-dimethyl-2-(4-nitrophenylsulfonamido)pyrimidine. The next step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. This results in the formation of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine. The final step involves the reaction of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine with 3-methoxybenzoyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of cell growth and survival. In preclinical studies, this compound has demonstrated antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-11-14(2)22-20(21-13)24-29(26,27)18-9-7-16(8-10-18)23-19(25)15-5-4-6-17(12-15)28-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYCAYEUAVTRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

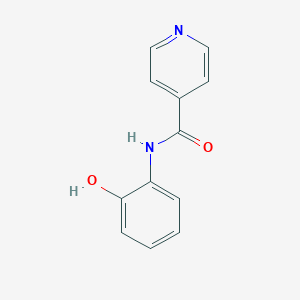
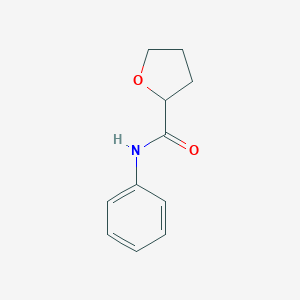
![2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B472865.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)
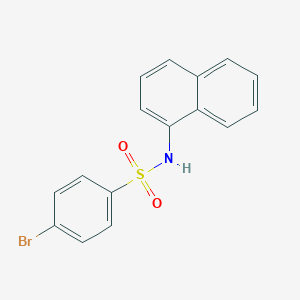
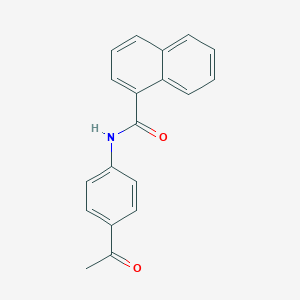
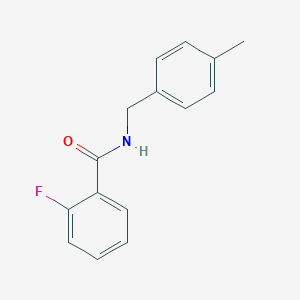

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)


